2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features both thiazole and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(ethylthio)benzaldehyde with thiophene-2-carboxylic acid, followed by cyclization to form the thiazole ring. The final step involves the acylation of the resulting intermediate with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine: Shares similar structural features but with a methoxy group instead of an ethylthio group.
(2-Methoxy-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine: Another analog with a methoxy group on the phenyl ring.
Uniqueness
2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is unique due to the presence of both ethylthio and thiophene groups, which confer distinct electronic properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c1-2-21-13-7-5-12(6-8-13)10-16(20)19-17-18-14(11-23-17)15-4-3-9-22-15/h3-9,11H,2,10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIJOTSZNXKMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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